2,4,6/3,5-Pentahydroxycyclohexanone

Catalog No.
S580902
CAS No.
488-64-2
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6/3,5-Pentahydroxycyclohexanone

CAS Number

488-64-2

Product Name

2,4,6/3,5-Pentahydroxycyclohexanone

IUPAC Name

2,3,4,5,6-pentahydroxycyclohexan-1-one

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-5,7-11H

InChI Key

VYEGBDHSGHXOGT-UHFFFAOYSA-N

SMILES

C1(C(C(C(=O)C(C1O)O)O)O)O

Synonyms

inosose, myo-2-inosose, myo-inosose, myo-inosose-2

Canonical SMILES

C1(C(C(C(=O)C(C1O)O)O)O)O

Isomeric SMILES

[C@H]1([C@H](C(=O)[C@H]([C@@H](C1O)O)O)O)O

2,4,6/3,5-Pentahydroxycyclohexanone is a complex organic compound characterized by its cyclohexanone structure with five hydroxyl groups located at positions 2, 3, 4, 5, and 6. This configuration gives it significant chemical properties and biological relevance. The compound is also known as myo-inosose, which plays a vital role in various metabolic pathways, particularly in the metabolism of inositol phosphates .

The primary chemical reaction involving 2,4,6/3,5-pentahydroxycyclohexanone is catalyzed by the enzyme myo-inosose-2 dehydratase (EC 4.2.1.44). This enzyme facilitates the conversion of 2,4,6/3,5-pentahydroxycyclohexanone into 3,5/4-trihydroxycyclohexa-1,2-dione along with the release of water:

2 4 6 3 5 pentahydroxycyclohexanone3 5 4 trihydroxycyclohexa 1 2 dione+H2O\text{2 4 6 3 5 pentahydroxycyclohexanone}\rightleftharpoons \text{3 5 4 trihydroxycyclohexa 1 2 dione}+H_2O

This reaction is significant in the context of inositol phosphate metabolism and contributes to various biochemical processes .

The biological activity of 2,4,6/3,5-pentahydroxycyclohexanone is primarily linked to its role in cellular signaling and metabolic pathways. As a derivative of inositol, it is involved in the synthesis of inositol phosphates that are crucial for signal transduction processes within cells. Additionally, this compound has been studied for its potential effects on antibiotic production through biotransformation processes .

Synthesis methods for 2,4,6/3,5-pentahydroxycyclohexanone often involve multi-step organic synthesis techniques. One common approach includes:

  • Starting Material: Utilizing myo-inositol as a precursor.
  • Dehydration Reaction: Employing enzymatic or chemical dehydration to achieve the desired hydroxyl configuration.
  • Purification: Using chromatographic techniques to isolate and purify the compound.

Alternative methods may involve chemical modifications of simpler sugars or polyols to introduce hydroxyl groups at specific positions on the cyclohexane ring .

The applications of 2,4,6/3,5-pentahydroxycyclohexanone span various fields:

  • Pharmaceuticals: Used in drug formulations due to its biological activity.
  • Biotechnology: Serves as a substrate for enzymes involved in metabolic pathways.
  • Research: Acts as a model compound for studying carbohydrate chemistry and enzyme kinetics.

Its unique structural properties make it valuable for further research into metabolic processes and potential therapeutic applications .

Several compounds share structural similarities with 2,4,6/3,5-pentahydroxycyclohexanone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Myo-inositolSix hydroxyl groups on a cyclohexane ringPrecursor to various signaling molecules
Scyllo-inositolSimilar hydroxyl positioning but different stereochemistryInvolved in different metabolic pathways
2D-2,3,5/4,6-pentahydroxycyclohexanoneVariation in hydroxyl group positioningDifferent biological activities compared to myo-inosose

These compounds differ primarily in the arrangement of hydroxyl groups and their resulting biological activities. The unique configuration of 2,4,6/3,5-pentahydroxycyclohexanone contributes to its specific roles in metabolic processes and potential applications in pharmaceuticals .

XLogP3

-3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

178.04773803 g/mol

Monoisotopic Mass

178.04773803 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-02-18

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